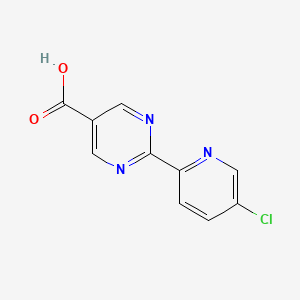

2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid

Description

2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 5-chloropyridinyl group at position 2 and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing chlorine atom and the carboxylic acid group, which facilitate nucleophilic substitution and amidation reactions, respectively .

Properties

CAS No. |

1447607-63-7 |

|---|---|

Molecular Formula |

C10H6ClN3O2 |

Molecular Weight |

235.62 g/mol |

IUPAC Name |

2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H6ClN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16) |

InChI Key |

ATFJUHULFMCILC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate pyrimidine derivatives. One common method includes the use of a Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research focuses on its antitumor and antifibrotic activities, making it a candidate for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen production and the suppression of collagen prolyl 4-hydroxylases. This leads to reduced fibrosis and improved tissue health .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related pyrimidine and pyridine derivatives, emphasizing synthetic routes, physicochemical properties, and biological relevance.

Pyrimidine Derivatives with Pyridinyl Substituents

2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic Acid (11)

- Structure : Differs by an ethoxycarbonyl group at the pyridinyl ring.

- Synthesis : Synthesized via hydrolysis of benzyl ester intermediates using Pd/C and H₂, yielding 73% .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid

- Structure : Contains trifluoromethyl groups on both pyrimidine and pyridinyl rings.

- Synthesis : Derived from ethyl ester precursors via NaOH-mediated hydrolysis (LCMS: m/z 338 [M+H]⁺) .

- Key Properties : Enhanced metabolic stability and bioavailability due to fluorine atoms, relevant in kinase inhibitor development .

5-Phenylpyrimidine-2-carboxylic Acid

Chlorinated Pyrimidine/Pyridinecarboxylic Acids

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

- Structure : Cyclopropyl and hydroxyl groups at positions 2 and 6, respectively.

- Synthesis : Prepared via cyclopropane ring introduction and oxidation steps .

- Reactivity : The hydroxyl group enables hydrogen bonding, useful in metal-organic frameworks (MOFs) .

5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic Acid

Derivatives with Functional Group Modifications

2-[5-(4-Substitutedphenyl)-oxadiazol/thiadiazol-2-ylamino]-pyrimidine-5-carboxylic Acid

- Structure : Contains oxadiazole/thiadiazole rings linked to the pyrimidine core.

- Biological Activity : Acts as hydroxamic acid-based HDAC inhibitors (IC₅₀ < 1 µM), showing promise in cancer therapy .

2-(4'-n-Hexyl-4-biphenylyl)-pyrimidine-5-carboxylic Acid Amide

Biological Activity

2-(5-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a pyrimidine core and a 5-chloropyridine moiety, this compound features a carboxylic acid group that enhances its reactivity and biological interactions. Its molecular formula is C10H8ClN3O2, and the presence of the chlorinated aromatic ring may influence its lipophilicity and interaction with various biological targets .

Biological Activities

Research indicates that compounds containing pyrimidine and pyridine structures exhibit a range of pharmacological activities, including:

- Anticancer Properties : Studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. For example, modifications leading to GI50 values below 50 nM indicate high potency against various cancer cell lines .

- Inhibition of EGFR : Some pyrimidine derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. IC50 values for these inhibitors range from 68 to 89 nM, highlighting their potential as targeted therapies .

- Antimicrobial Activity : The antimicrobial efficacy of pyrimidine derivatives has been evaluated, revealing that specific structural modifications can enhance activity against resistant microbial strains .

Antiproliferative Activity

A systematic study on pyrimidine derivatives indicated that substitutions at specific positions significantly affect anticancer properties. The findings suggest that structural modifications are critical for enhancing biological activity.

Microbial Resistance Studies

Investigation into the antimicrobial properties of pyrimidines revealed varying efficacy against resistant strains based on structural characteristics. This highlights the need for further exploration into structure-activity relationships (SAR) to optimize antimicrobial effectiveness.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains a pyrazole ring | Potential for different biological activities due to bromination |

| Ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate | An ester derivative | May exhibit different solubility and reactivity profiles |

| 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid | Piperidine substitution | Alters pharmacological properties significantly |

This comparative analysis emphasizes the unique position of this compound within medicinal chemistry, particularly in relation to its distinct combination of functional groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features:

- Chlorination : The presence of chlorine in the pyridine ring enhances lipophilicity, potentially improving membrane permeability.

- Carboxylic Acid Group : This functional group allows for acid-base reactions and may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Pyridine Moiety : The chloropyridine component may engage in nucleophilic substitution reactions, further broadening its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.